Cas no 1956319-02-0 (2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide)
![2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide structure](https://www.kuujia.com/scimg/cas/1956319-02-0x500.png)
2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Diazaspiro[3.4]octane-8-carboxamide, 2-acetyl-N,N-dimethyl-6-(phenylmethyl)-
- 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide
-
- Inchi: 1S/C18H25N3O2/c1-14(22)21-12-18(13-21)11-20(9-15-7-5-4-6-8-15)10-16(18)17(23)19(2)3/h4-8,16H,9-13H2,1-3H3
- InChI Key: YSPAJHIZZKSCIB-UHFFFAOYSA-N
- SMILES: C1C2(C(C(N(C)C)=O)CN(CC3=CC=CC=C3)C2)CN1C(C)=O
Experimental Properties
- Density: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 498.3±45.0 °C(Predicted)
- pka: 7.45±0.40(Predicted)
2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM212797-1g |
2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide |
1956319-02-0 | 95% | 1g |
$*** | 2023-03-30 | |
Chemenu | CM212797-1g |
2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide |
1956319-02-0 | 95% | 1g |
$377 | 2021-08-04 | |
Chemenu | CM212797-5g |
2-Acetyl-6-benzyl-N,N-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide |
1956319-02-0 | 95% | 5g |
$1129 | 2021-08-04 |
2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide Related Literature
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
Additional information on 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide
Introduction to 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide (CAS No. 1956319-02-0)
2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide, identified by its CAS number 1956319-02-0, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and potential biological activities. This compound belongs to the class of diazaspiroalkanes, which are known for their versatile applications in drug design and development. The presence of both acetyl and benzyl substituents, along with the N,N-dimethylamino group, contributes to its intricate molecular architecture and may influence its pharmacological properties.
The spirocyclic core of 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide introduces a rigid conformation that can be exploited to achieve specific binding interactions with biological targets. This structural motif has been explored in various research studies for its potential role in modulating enzyme activity and receptor binding. The compound’s ability to adopt multiple conformations while maintaining a stable core structure makes it an attractive candidate for further investigation in the development of novel therapeutic agents.
In recent years, there has been a growing interest in spirocyclic compounds due to their reported bioactivity and structural stability. For instance, derivatives of diazaspiroalkanes have shown promise in inhibiting various enzymes and receptors involved in inflammatory pathways, neurodegenerative diseases, and cancer. The acetyl and benzyl groups in 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide may serve as pharmacophores that interact with specific residues on the target protein, thereby modulating its function.
One of the key aspects that make this compound noteworthy is its potential application in the design of kinase inhibitors. Kinases are critical enzymes involved in many cellular processes, and their dysregulation is often associated with diseases such as cancer. The spirocyclic scaffold provides a rigid template that can be optimized to fit into the active site of kinases, while the acetyl and benzyl substituents can be tailored to enhance binding affinity and selectivity. Preliminary studies have suggested that analogs of this compound may exhibit inhibitory effects on certain kinases, making them valuable candidates for further pharmacological exploration.
The N,N-dimethylamino group in 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide also contributes to its pharmacological profile by potentially influencing solubility and metabolic stability. This group is commonly found in bioactive molecules and has been shown to enhance binding interactions with polar residues on biological targets. The combination of these structural features makes this compound a promising scaffold for drug discovery efforts aimed at developing novel therapeutics.
Recent advances in computational chemistry have enabled researchers to more efficiently explore the structural and functional properties of complex molecules like 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide. Molecular modeling techniques have been used to predict how this compound might interact with various biological targets, providing insights into its potential bioactivity before experimental validation is required. These computational approaches have accelerated the drug discovery process by allowing researchers to prioritize promising candidates based on their predicted binding affinities and selectivity profiles.
In addition to its potential as a kinase inhibitor, 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide may also have applications in other therapeutic areas. For example, diazaspiroalkanes have been investigated for their antimicrobial properties, with some derivatives showing efficacy against resistant bacterial strains. The unique structural features of this compound could contribute to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
The synthesis of 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide presents an interesting challenge due to its complex architecture. However, advances in synthetic methodology have made it possible to construct such molecules with increasing efficiency and precision. Multi-step synthetic routes involving spirocyclization reactions have been developed to introduce the spirocyclic core, while protecting group strategies have been employed to ensure regioselective functionalization of the acetyl and benzyl groups.
Once synthesized, the characterization of 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide is crucial for understanding its physicochemical properties and potential bioactivity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly used to confirm the structure and purity of the compound. Additionally, computational methods can be employed to predict properties such as solubility, permeability, and metabolic stability, which are important factors in drug development.
The biological evaluation of 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide involves testing its activity against various biological targets using both in vitro and in vivo assays. In vitro studies typically include enzyme inhibition assays to assess interactions with enzymes such as kinases or proteases. In vivo studies may involve animal models to evaluate efficacy and toxicity profiles before human clinical trials are considered.
The potential applications of 2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide extend beyond oncology; it may also be explored for treating neurological disorders or inflammatory conditions where kinase dysregulation plays a role. The unique structural features of this compound make it a versatile scaffold that can be modified to target different disease pathways while maintaining structural integrity.
In conclusion, 2-Acetyl-6-benzyl-n,n-dimethyl - 2 , 6 - di aza spi ro [ 3 . 4 ] o c t ane - 8 - car box am ide ( C A S N o . 1 9 5 6 3 1 9 - 0 2 - 0 ) represents a structurally intriguing compound with significant potential in medicinal chemistry research . Its unique spirocyclic framework , combined with functional groups such as acetyl , benzyl , and N , N - dim eth y l ami no , positions it as a promising candidate for further exploration in drug discovery efforts aimed at developing novel therapeutics . Continued research into this compound will likely uncover new insights into its bioactivity and mechanisms of action , contributing valuable advancements to the field .
1956319-02-0 (2-Acetyl-6-benzyl-n,n-dimethyl-2,6-diazaspiro[3.4]octane-8-carboxamide) Related Products
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)



